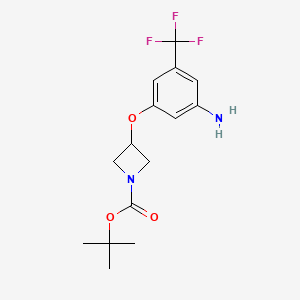

tert-Butyl 3-(3-amino-5-(trifluoromethyl)phenoxy)azetidine-1-carboxylate

Description

Properties

Molecular Formula |

C15H19F3N2O3 |

|---|---|

Molecular Weight |

332.32 g/mol |

IUPAC Name |

tert-butyl 3-[3-amino-5-(trifluoromethyl)phenoxy]azetidine-1-carboxylate |

InChI |

InChI=1S/C15H19F3N2O3/c1-14(2,3)23-13(21)20-7-12(8-20)22-11-5-9(15(16,17)18)4-10(19)6-11/h4-6,12H,7-8,19H2,1-3H3 |

InChI Key |

KHFAPIDMXCBKIF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)OC2=CC(=CC(=C2)N)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Azetidine Core with Boc Protection

The azetidine core, tert-butyl azetidine-1-carboxylate, is typically prepared from azetidine-3-carboxylic acid or related precursors by Boc-protection of the nitrogen. According to patent WO2018108954A1, the azetidine ring can be functionalized at the 3-position via hydroxymethyl or halomethyl intermediates, which are then converted to the desired substituents through nucleophilic substitution or fluorination reactions.

| Step | Reactants & Reagents | Conditions | Outcome |

|---|---|---|---|

| Boc protection | Azetidine-3-carboxylic acid | Boc anhydride, base (e.g., triethylamine) | tert-Butyl azetidine-1-carboxylate |

| Hydroxymethylation | tert-Butyl azetidine-1-carboxylate | Hydroxymethylation reagents | tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate |

| Sulfonylation | Hydroxymethyl intermediate + sulfonyl chloride/anhydride | Base (triethylamine), solvent (e.g., dichloromethane) | Sulfonate esters (e.g., tosylate, mesylate) |

| Fluorination | Sulfonate esters + fluorinating agent (TBAF or HF/trimethylamine) | Organic solvent, controlled temperature | tert-Butyl 3-(fluoromethyl)azetidine-1-carboxylate |

The fluorination step is crucial for further substitution reactions and is carefully controlled to minimize side products such as chloromethyl analogs, which can be removed by treatment with 1,4-diazabicyclo[2.2.2]octane (DABCO) and aqueous extraction.

Amination and Protection Strategies

The amino group on the phenoxy ring may require protection or selective introduction depending on the synthetic sequence. The amino substituent can be introduced by reduction of nitro precursors or by direct amination reactions.

For example, hydrogenolysis of azidoazetidine intermediates with Pd/C catalyst yields the corresponding aminoazetidines. Protection of the amino group as Boc or other carbamates is common to facilitate purification and further reactions.

Representative Reaction Conditions and Yields

| Reaction Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Boc-protection of azetidine | Boc anhydride, triethylamine | Room temperature | High (>80%) | Standard protection |

| Sulfonylation of hydroxymethyl intermediate | p-Toluenesulfonyl chloride, triethylamine | Dichloromethane, 0 °C to RT | Moderate to high | Forms sulfonate esters |

| Fluorination of sulfonate esters | Tetra-n-butylammonium fluoride (TBAF) or HF/trimethylamine | Organic solvent, controlled temp | Moderate (variable) | Requires purification to remove chloromethyl impurities |

| Coupling with phenol derivative | Base (K2CO3), DMF, heat | 50-80 °C, several hours | Moderate to good (50-80%) | Formation of phenoxy ether |

| Amination/hydrogenolysis | Pd/C, H2, ethanol or methanol | Room temperature to reflux | Good (60-90%) | Reduction of azido to amino |

Summary Table of Preparation Methods

Research Findings and Notes

- The patent WO2018108954A1 provides detailed synthetic routes for azetidine derivatives with fluoromethyl substitutions, including Boc-protection, sulfonylation, fluorination, and purification methods that are applicable to the preparation of this compound.

- Aminoazetidine derivatives can be synthesized via hydrogenolysis of azido precursors using palladium catalysts, yielding high purity amino compounds suitable for further functionalization.

- Coupling of tert-butyl 3-(aminomethyl)azetidine-1-carboxylate with aromatic halides or phenols in the presence of bases such as N,N-diisopropylethylamine in solvents like tetrahydrofuran at elevated temperatures (70 °C) results in good yields of the desired substituted azetidine derivatives.

- Protection and deprotection strategies are critical for managing reactive amino groups and ensuring selective substitution without side reactions.

- Purification often involves aqueous extraction, silica gel chromatography, and sometimes treatment with bases like DABCO to remove halogenated impurities.

Chemical Reactions Analysis

tert-Butyl 3-(3-amino-5-(trifluoromethyl)phenoxy)azetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule. Common reagents include alkyl halides and amines.

Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

tert-Butyl 3-(3-amino-5-(trifluoromethyl)phenoxy)azetidine-1-carboxylate has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

Materials Science: Its unique structure makes it a candidate for the development of advanced materials with specific properties, such as enhanced stability and reactivity.

Biological Studies: The compound is used in biological research to study its effects on various biological pathways and its potential as a bioactive molecule.

Industrial Applications: It is explored for its use in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(3-amino-5-(trifluoromethyl)phenoxy)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, allowing it to effectively modulate the activity of its targets. The phenoxy group contributes to the compound’s overall reactivity and specificity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound is compared to structurally related azetidine, pyrrolidine, and piperidine derivatives (Table 1).

Key Observations:

Heterocyclic Core: The azetidine ring (4-membered) in the target compound offers conformational rigidity compared to larger pyrrolidine (5-membered, ) or piperidine (6-membered, ). This rigidity may influence binding affinity in medicinal chemistry applications.

Substituent Impact: The 3-amino-5-CF₃ phenoxy group in the target compound balances polarity (via -NH₂) and lipophilicity (via CF₃). This contrasts with analogs like tert-Butyl 3-formylazetidine-1-carboxylate (formyl substituent, ), which is more reactive but less stable.

Physicochemical Properties: The target’s HPLC retention time (0.90 min) suggests higher polarity than bulkier analogs like the pyrrolidine derivative , which likely has longer retention due to increased hydrophobicity. Piperidine derivatives (e.g., ) with compact CF₃ and amino groups exhibit lower molecular weights (~288.27) compared to the target compound.

Biological Activity

tert-Butyl 3-(3-amino-5-(trifluoromethyl)phenoxy)azetidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological effects, and relevant case studies.

The compound is synthesized through a multi-step process involving the reaction of various chemical intermediates. The synthesis typically employs methods such as:

- Reagents : tert-butyl 3-(aminomethyl)azetidine-1-carboxylate and trifluoromethyl-substituted phenolic compounds.

- Conditions : Reactions are often conducted under controlled temperatures and inert atmospheres to prevent oxidation or degradation of sensitive intermediates.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has demonstrated significant inhibitory effects on various cancer cell lines, particularly those associated with breast cancer, such as MDA-MB-231. The compound exhibits:

- IC50 Values : Inhibitory concentrations (IC50) around 0.126 μM against MDA-MB-231 cells, indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU), which has higher IC50 values (17.02 μM for MCF-7 cells) .

The mechanism behind its biological activity appears to involve:

- STAT3 Inhibition : The compound acts as a peptidomimetic inhibitor of STAT3 dimerization, which is crucial for tumor cell proliferation and survival .

- Apoptosis Induction : Flow cytometry assays suggest that it induces apoptosis in cancer cells, evidenced by increased caspase activity .

Case Studies

- MDA-MB-231 Cell Line Study :

- Metastasis Inhibition :

Comparative Analysis

The following table summarizes the biological activity of this compound against other known compounds:

| Compound | IC50 (μM) | Mechanism of Action | Notes |

|---|---|---|---|

| This compound | 0.126 | STAT3 inhibition | Potent against TNBC |

| 5-Fluorouracil (5-FU) | 17.02 | DNA synthesis inhibition | Standard chemotherapeutic |

| Doxorubicin | Variable | Topoisomerase II inhibition | Commonly used in various cancers |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.